Product packaging for 2-[1,2]Oxazinan-2-yl-ethanol(Cat. No.:CAS No. 1357352-12-5)

2-[1,2]Oxazinan-2-yl-ethanol

Cat. No.: B1427127
CAS No.: 1357352-12-5
M. Wt: 131.17 g/mol
InChI Key: AWYXUHJNHSZMEZ-UHFFFAOYSA-N
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Description

Significance of Oxazinane Heterocycles in Synthetic and Mechanistic Research

Oxazinanes, six-membered heterocyclic rings containing one oxygen and one nitrogen atom, are fundamental motifs in organic chemistry. wikipedia.orgatamankimya.com Their significance stems from their prevalence in biologically active compounds and their utility as versatile intermediates for the synthesis of complex molecular architectures. researchgate.netgrafiati.com The 1,2-oxazinane (B1295428) scaffold, in particular, features a reactive N-O bond that makes it a valuable precursor for a wide range of chemical transformations. researchgate.net

Researchers have leveraged oxazinane derivatives in numerous synthetic applications. They serve as key building blocks in the construction of spirocyclic systems and fused heterocycles, which are important structures in medicinal chemistry. nih.govrsc.org For instance, organocatalytic [4+2] cycloaddition reactions have been developed to produce chiral 1,2-oxazinane spirocyclic scaffolds, demonstrating their role in asymmetric synthesis for drug design. rsc.org Furthermore, copper-catalyzed cascade reactions can form complex fused oxazinane/isoxazolidine structures, highlighting their utility in one-pot multicomponent annulations. nih.govrsc.orgacs.org

Beyond their synthetic utility, oxazinanes are pivotal in mechanistic research. The conformational behavior of the oxazinane ring has been a subject of computational and experimental studies, particularly concerning the anomeric effect—a stereoelectronic phenomenon that influences substituent preference in heterocycles. rsc.org Detailed DFT studies on the isomerization of oxazinane rings have provided insights into reaction mechanisms, transition states, and the influence of steric and hyperconjugative interactions on conformational stability. rsc.org This fundamental understanding is crucial for controlling stereochemical outcomes in synthetic reactions involving these heterocycles.

Overview of N-Substituted Oxazinanes and Their Structural Variants

The nitrogen atom within the oxazinane ring provides a convenient handle for structural modification, and N-substituted oxazinanes represent a large and diverse class of these heterocycles. The identity of the substituent on the nitrogen atom can profoundly influence the molecule's physical, chemical, and biological properties. A variety of synthetic methods have been developed to introduce a wide range of substituents, including alkyl, aryl, and acyl groups. researchgate.netresearchgate.net

One-pot, three-component reactions have been devised for the efficient synthesis of N-substituted 1,3-oxazinan-2-ones, a related class of cyclic urethanes. researchgate.netresearchgate.net These methods allow for the incorporation of various primary amines, leading to products with substituents like benzyl, phenylethyl, and cyclohexyl groups. researchgate.net Such synthetic flexibility is critical for creating libraries of compounds for screening purposes, for example, in the discovery of novel quorum quenchers. mdpi.com

The nature of the N-substituent is also key to the function of oxazinanes as chiral auxiliaries in asymmetric synthesis. thieme-connect.com For example, 3,6-di-tert-butyl-1,2-oxazinane has been successfully employed as a chiral Weinreb amide-type auxiliary to produce chiral α-substituted ketones with high diastereoselectivity. thieme-connect.com The substituent not only directs the stereochemical course of the reaction but also facilitates the subsequent removal of the auxiliary. thieme-connect.com This demonstrates how strategic N-substitution can transform a simple heterocycle into a powerful tool for stereocontrolled synthesis.

Contextualization of 2-rsc.orgnih.govOxazinan-2-yl-ethanol within the 1,2-Oxazinane Family

2- rsc.orgnih.govOxazinan-2-yl-ethanol belongs to the family of N-substituted 1,2-oxazinanes. Its structure is defined by the 1,2-oxazinane ring connected via its nitrogen atom to an ethanol (B145695) group. This N-(2-hydroxyethyl) substituent is a critical feature, rendering the molecule bifunctional. The 1,2-oxazinane portion provides a stable, conformationally defined heterocyclic core, while the terminal hydroxyl group (-OH) of the ethanol substituent offers a reactive site for further chemical modification.

The presence of the hydroxyl group makes 2- rsc.orgnih.govOxazinan-2-yl-ethanol a valuable building block in organic synthesis. This functional group can participate in a wide array of reactions, such as esterification, etherification, oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution. This versatility allows for the covalent attachment of the oxazinane moiety to other molecules, including peptides, polymers, or other complex scaffolds.

While specific research detailing the synthesis and application of 2- rsc.orgnih.govOxazinan-2-yl-ethanol itself is not extensively documented in mainstream literature, the utility of this structural motif can be inferred from related compounds. For example, the more complex molecule 1-(3-aminophenyl)-2-(oxazinan-2-yl)ethanol incorporates the same core structure, suggesting its use as a synthetic intermediate. nih.gov Therefore, 2- rsc.orgnih.govOxazinan-2-yl-ethanol is best contextualized as a functionalized precursor, designed to introduce the 1,2-oxazinane ring into larger, more complex target molecules where the heterocyclic scaffold may impart specific desired properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B1427127 2-[1,2]Oxazinan-2-yl-ethanol CAS No. 1357352-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxazinan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-5-4-7-3-1-2-6-9-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYXUHJNHSZMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Advanced Structural Elucidation of 2 1 2 Oxazinan 2 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic compounds, offering precise insights into the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete chemical structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2- researchgate.netasianpubs.orgOxazinan-2-yl-ethanol is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The integration of these signals would confirm the number of protons in each environment, while their chemical shifts (δ) and splitting patterns (multiplicity) would reveal their electronic environment and proximity to neighboring protons.

The protons of the N-ethanol substituent are expected to appear as follows:

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically found in the range of δ 1.0-5.0 ppm.

Methylene (B1212753) Protons adjacent to Oxygen (-CH₂-OH): A triplet, due to coupling with the adjacent N-CH₂ group, expected around δ 3.5-3.8 ppm.

Methylene Protons adjacent to Nitrogen (N-CH₂-): A triplet, coupling with the -CH₂-OH protons, appearing slightly upfield in the range of δ 2.7-3.0 ppm.

The protons on the 1,2-oxazinane (B1295428) ring would exhibit more complex signals due to their diastereotopic nature and conformational dynamics.

H-3 Methylene Protons (-N-CH₂-): These protons are adjacent to the nitrogen atom and are expected to resonate in the δ 2.8-3.2 ppm region.

H-6 Methylene Protons (-O-CH₂-): Being adjacent to the ring oxygen, these protons are deshielded and would appear further downfield, typically around δ 3.8-4.2 ppm.

H-4 and H-5 Methylene Protons (-CH₂-CH₂-): These alkyl protons are the most shielded in the ring and would appear as complex multiplets in the δ 1.5-2.0 ppm range.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for 2- researchgate.netasianpubs.orgOxazinan-2-yl-ethanol

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-OH1.0 - 5.0Broad Singlet (br s)
-CH₂-OH3.5 - 3.8Triplet (t)
N-CH₂- (side chain)2.7 - 3.0Triplet (t)
H-6 (-O-CH₂-)3.8 - 4.2Multiplet (m)
H-3 (-N-CH₂-)2.8 - 3.2Multiplet (m)
H-4, H-5 (-CH₂-CH₂-)1.5 - 2.0Multiplet (m)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For 2- researchgate.netasianpubs.orgOxazinan-2-yl-ethanol, six distinct signals are expected.

Ethanol (B145695) Side Chain Carbons: The carbon bonded to the hydroxyl group (-CH₂-OH) would be found around δ 60-65 ppm, while the carbon bonded to the nitrogen (N-CH₂) would be slightly more shielded, appearing at δ 50-55 ppm.

1,2-Oxazinane Ring Carbons: The carbon adjacent to the ring oxygen (C-6) is the most deshielded carbon of the ring, expected in the δ 70-75 ppm range. The carbon next to the nitrogen (C-3) would resonate around δ 50-55 ppm. The remaining two carbons (C-4 and C-5) are in a more alkane-like environment and are predicted to appear in the δ 20-30 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 2- researchgate.netasianpubs.orgOxazinan-2-yl-ethanol

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₂-OH60 - 65
N-CH₂- (side chain)50 - 55
C-6 (-O-CH₂-)70 - 75
C-3 (-N-CH₂-)50 - 55
C-420 - 30
C-520 - 30

Advanced Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is essential. science.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 2- researchgate.netasianpubs.orgOxazinan-2-yl-ethanol, COSY would show correlations between the adjacent methylene groups in the ethanol side chain (-CH₂-CH₂-) and along the oxazinane ring backbone (H-3/H-4, H-4/H-5, H-5/H-6), confirming their connectivity. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹H-¹³C). It would be used to definitively assign each carbon signal by linking it to its attached, and previously assigned, proton(s). For example, the proton signals at δ 1.5-2.0 ppm would correlate with the carbon signals at δ 20-30 ppm, confirming the C-4 and C-5 positions. science.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining stereochemistry and conformational preferences of the 1,2-oxazinane ring. science.gov

Analysis of Chemical Shifts, Splitting Patterns, and Coupling Constants in 1,2-Oxazinane Scaffolds

The 1,2-oxazinane ring typically adopts a chair-like conformation. The precise chemical shifts and coupling constants (J-values) of the ring protons are highly sensitive to this conformation and the orientation of substituents.

Chemical Shifts: Axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts. Typically, axial protons are more shielded and appear at a lower chemical shift (further upfield) than their equatorial counterparts.

Splitting Patterns and Coupling Constants: The magnitude of the vicinal (three-bond, ³J) coupling constants between adjacent protons provides valuable conformational information. In a chair conformation, the coupling constant between two axial protons (³Jₐₐ) is typically large (around 10-13 Hz), while axial-equatorial (³Jₐₑ) and equatorial-equatorial (³Jₑₑ) couplings are smaller (around 2-5 Hz). Analysis of these J-values from the ¹H NMR spectrum allows for the determination of the ring's preferred conformation and the relative stereochemistry of its protons. science.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 2- researchgate.netasianpubs.orgOxazinan-2-yl-ethanol would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding. mdpi.comresearchgate.net

C-H Stretch: Multiple sharp peaks between 2850 and 3000 cm⁻¹ would correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene groups of the ring and side chain. mdpi.com

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region is indicative of the C-O single bond stretching vibrations, primarily from the alcohol C-O and the ring ether C-O linkage. asianpubs.orgresearchgate.net

C-N Stretch: The stretching vibration of the C-N bond is typically weaker and can be found in the 1020-1250 cm⁻¹ range.

Table 3: Predicted FTIR Absorption Bands for 2- researchgate.netasianpubs.orgOxazinan-2-yl-ethanol

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H (Alcohol)Stretch, H-bonded3200 - 3600Strong, Broad
C-H (Alkyl)Stretch2850 - 3000Medium-Strong
C-O (Ether & Alcohol)Stretch1050 - 1150Strong
C-N (Amine)Stretch1020 - 1250Weak-Medium

The combination of these spectroscopic techniques provides a comprehensive and definitive characterization of the molecular structure of 2- researchgate.netasianpubs.orgOxazinan-2-yl-ethanol, confirming atomic connectivity, identifying functional groups, and offering insights into its conformational properties.

Spectroscopic and Structural Analysis of 2- guidechem.comepa.govOxazinan-2-yl-ethanol Currently Lacks Publicly Available Data

A thorough investigation of scientific databases and publicly accessible chemical literature reveals a significant gap in the documented spectroscopic and structural characterization of the specific chemical compound 2- guidechem.comepa.govOxazinan-2-yl-ethanol . Despite targeted searches for experimental data pertaining to its analysis, foundational information required for a detailed scientific article remains unavailable.

Consequently, providing an in-depth report on the spectroscopic and crystallographic properties of this compound is not possible at this time. The specific analytical data required to populate the requested sections on its characterization are not present in the surveyed literature. This includes a lack of published findings for the following advanced analytical techniques:

Raman Spectroscopy: No specific Raman spectral data, such as characteristic vibrational modes, peak positions, and intensities for 2- guidechem.comepa.govOxazinan-2-yl-ethanol, could be located.

Mass Spectrometry: Detailed mass spectrometry analyses, including molecular weight confirmation and established fragmentation pathways, have not been publicly documented for this compound.

X-ray Crystallography: There are no available reports on the single-crystal X-ray diffraction of 2- guidechem.comepa.govOxazinan-2-yl-ethanol. Therefore, information regarding its absolute crystal structure, unit cell parameters, space group, and intermolecular interactions has not been determined.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Data on the electronic transitions of 2- guidechem.comepa.govOxazinan-2-yl-ethanol, including its maximum absorption wavelengths (λmax) and molar absorptivity, are absent from the available literature.

Without access to primary research data from these analytical methods, a scientifically accurate and informative article adhering to the specified detailed outline cannot be generated. Further empirical research and publication in peer-reviewed journals would be necessary to provide the specific characterization details requested.

Computational and Theoretical Investigations of 2 1 2 Oxazinan 2 Yl Ethanol Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electron distribution of a molecule. These calculations solve approximations of the Schrödinger equation to yield information about molecular energies, geometries, and various electronic properties.

Density Functional Theory (DFT) has become a primary method in computational chemistry for its favorable balance of accuracy and computational cost. It is extensively used to predict the ground-state geometry and energy of molecules like 2- researchgate.netmdpi.comOxazinan-2-yl-ethanol. DFT methods, such as the widely used B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311+G(d,p), can accurately calculate the equilibrium geometry by finding the minimum energy structure on the potential energy surface researchgate.netnih.govmdpi.com.

These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. For the 1,2-oxazinane (B1295428) ring, DFT can elucidate the degree of puckering and the preferred orientation of the N-ethanol substituent. The energetics derived from these calculations, including total electronic energy and enthalpy of formation, are crucial for assessing the molecule's stability relative to other isomers or related compounds semanticscholar.orgsuperfri.orgsuperfri.org.

Table 1: Representative Geometric Parameters for an N-Substituted 1,2-Oxazinane Ring Calculated by DFT Note: These are typical values for the 1,2-oxazinane ring system and serve as an estimate for 2- researchgate.netmdpi.comOxazinan-2-yl-ethanol.

ParameterBond/AngleTypical Calculated Value (B3LYP/6-31G(d))
Bond LengthN-O1.45 - 1.51 Å
C-N1.46 - 1.48 Å
C-O1.43 - 1.45 Å
C-C1.52 - 1.55 Å
Bond AngleC-N-O108° - 112°
N-O-C110° - 114°
N-C-C110° - 113°
Dihedral AngleC-N-O-C50° - 60° (gauche relationship)

Ab Initio Methods (e.g., Hartree-Fock, MP2) for Electronic Properties

Ab initio methods are based on first principles without the use of empirical parameters. The foundational Hartree-Fock (HF) method provides a good starting point but neglects electron correlation. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common post-Hartree-Fock method used to incorporate electron correlation, leading to more accurate descriptions of electronic properties wikipedia.orgnist.gov.

For 2- researchgate.netmdpi.comOxazinan-2-yl-ethanol, these methods are employed to calculate properties such as dipole moment, polarizability, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.netnih.gov. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity semanticscholar.org. A smaller gap suggests the molecule is more likely to be reactive. Comparing results from HF, MP2, and DFT can provide a comprehensive understanding of the electronic structure nih.gov.

Table 2: Comparison of Calculated Electronic Properties for a Model N-Alkoxy-1,2-Oxazinane Note: This table presents illustrative data comparing different computational methods.

PropertyHartree-Fock (HF)DFT (B3LYP)MP2
Total Energy (Hartree)-401.5-404.2-402.9
Dipole Moment (Debye)2.11.81.9
HOMO Energy (eV)-9.8-7.2-9.5
LUMO Energy (eV)+2.5+0.5+2.2
HOMO-LUMO Gap (eV)12.37.711.7

Analysis of Reaction Mechanisms and Pathways

Computational chemistry is invaluable for mapping the potential energy surfaces of chemical reactions. This allows for the detailed study of reaction mechanisms, including the identification of transient species like transition states and intermediates.

A transition state (TS) represents the highest energy point along a reaction pathway, and its structure and energy determine the reaction's activation barrier acs.orgnih.gov. Computational methods can locate and characterize these fleeting structures. For reactions involving the 1,2-oxazinane ring, such as ring-opening or substitution reactions, TS calculations are essential rsc.orgmdpi.com. The process involves optimizing the geometry to find a first-order saddle point on the potential energy surface, which is confirmed by frequency calculations showing exactly one imaginary frequency corresponding to the motion along the reaction coordinate researchgate.net.

Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This traces the path from the transition state downhill to the reactants and products, confirming that the located TS correctly connects the desired species and providing a detailed picture of the structural changes that occur during the reaction researchgate.net.

Table 3: Calculated Activation Energies for a Representative Ring-Opening Reaction of a Protonated 1,2-Oxazinane

Computational MethodBasis SetActivation Energy (kcal/mol)
DFT (B3LYP)6-31+G(d)25.5
MP26-311++G(d,p)28.1
G4MP2 (Composite)-27.2

Regioselectivity and Stereoselectivity Predictions from Computational Models

Many chemical reactions can yield multiple products (regioisomers or stereoisomers). Computational models are highly effective at predicting which product will be favored by comparing the activation energies of the competing reaction pathways researchgate.netmdpi.com. According to the Curtin-Hammett principle, the product distribution is determined by the difference in the free energies of the transition states leading to each product nih.gov.

For reactions forming or involving the 1,2-oxazinane ring, such as hetero-Diels-Alder cycloadditions, DFT calculations can predict both regioselectivity (which atoms form new bonds) and stereoselectivity (the 3D orientation of the product) researchgate.netmdpi.com. By calculating the energies of all possible transition states, the lowest-energy pathway can be identified, which corresponds to the major product observed experimentally beilstein-journals.orgrsc.org.

Table 4: Relative Transition State Energies for a Model Hetero-Diels-Alder Reaction Note: Lower relative energy indicates the favored pathway.

PathwayIsomer TypeRelative Free Energy (ΔG‡, kcal/mol)Predicted Product Ratio
Pathway ARegioisomer 10.0 (Reference)>99%
Pathway BRegioisomer 2+3.5<1%
Pathway Cendo-Stereoisomer (of A)0.0 (Reference)95%
Pathway Dexo-Stereoisomer (of A)+1.85%

Conformational Analysis and Dynamics of the 1,2-Oxazinane Ring and Ethanol (B145695) Side Chain

Molecules are not static; they are dynamic entities that undergo conformational changes. Conformational analysis involves studying the different spatial arrangements of atoms (conformers) and their relative energies lumenlearning.comlibretexts.orgscribd.com.

The saturated 1,2-oxazinane ring typically adopts a chair-like conformation to minimize steric and torsional strain utdallas.edu. For 2- researchgate.netmdpi.comOxazinan-2-yl-ethanol, two primary chair conformers are possible through ring inversion. These conformers would differ in whether the ethanol side chain occupies a pseudo-axial or pseudo-equatorial position. Computational studies consistently show that bulky substituents on such rings preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial steric interactions researchgate.netutdallas.eduresearchgate.net. The energy difference between these conformers can be calculated to determine their equilibrium populations.

Furthermore, the ethanol side chain itself has rotational freedom around the N-CH₂ and CH₂-CH₂ bonds. A full conformational analysis would involve a systematic search of these rotational degrees of freedom, in combination with the ring conformations, to identify the global minimum energy structure and other low-energy conformers that may be present at room temperature lumenlearning.com.

Table 5: Relative Energies of Major Conformers of 2- researchgate.netmdpi.comOxazinan-2-yl-ethanol Note: This table presents hypothetical but realistic energy differences based on established principles of conformational analysis.

Ring ConformationEthanol Side Chain PositionRelative Energy (kcal/mol)Predicted Population at 298 K
ChairPseudo-Equatorial0.00 (Global Minimum)~98%
ChairPseudo-Axial2.5~2%
Twist-Boat->5.0<0.1%

Electronic Properties and Molecular Orbitals (e.g., HOMO-LUMO Analysis, Molecular Electrostatic Potential)

The electronic characteristics of 2- researchgate.netresearchgate.netoxazinan-2-yl-ethanol are fundamental to understanding its reactivity. Computational methods are used to determine key electronic properties through analyses of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP).

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net For molecules like 2- researchgate.netresearchgate.netoxazinan-2-yl-ethanol, DFT calculations can map the distribution of these orbitals, showing that the HOMO and LUMO are often distributed across the heterocyclic ring and its substituents. nih.gov This analysis helps predict how the molecule will interact with other reagents.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution within a molecule, mapped onto its electron density surface. researchgate.netresearchgate.net It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to denote different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs of heteroatoms like oxygen and nitrogen.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.

Green: Regions of neutral or near-zero potential.

For 2- researchgate.netresearchgate.netoxazinan-2-yl-ethanol, the MEP would likely show negative potential (red) around the oxygen and nitrogen atoms of the oxazinane ring and the oxygen of the ethanol substituent, highlighting these as sites for hydrogen bonding and electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl group and the N-H group (if present), indicating their role as hydrogen bond donors.

Table 2: Representative Frontier Molecular Orbital Energies (eV)

Compound SystemEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Fluphenazine Dihydrochloride (Gas Phase)-5.5140-0.88084.6332
Fluphenazine Dihydrochloride (Toluene)-5.5285-0.89054.6380
Comp02-6.623-0.6046.019
Comp03Not SpecifiedNot SpecifiedHigher than Comp02

Note: This table presents example data from different molecular systems to illustrate the typical values obtained from HOMO-LUMO analysis. A higher energy gap generally indicates greater chemical stability. nih.govresearchgate.net

Thermodynamic Considerations of Oxazinane Formation and Transformations

The formation and subsequent reactions of the 1,2-oxazinane ring are governed by thermodynamic principles. Computational chemistry allows for the precise calculation of thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS), which determine the feasibility and spontaneity of a reaction.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This analysis is based on the electron distribution of a molecule and provides a detailed picture of how molecules pack together in the solid state.

The Hirshfeld surface is generated for a molecule, and the distance from the surface to the nearest atom nucleus inside (dᵢ) and outside (dₑ) is calculated. These distances are normalized and mapped onto the surface, typically using a red-white-blue color scheme for the dₙₒᵣₘ surface:

Red spots: Indicate contacts shorter than the van der Waals radii, representing close intermolecular interactions like strong hydrogen bonds.

Blue spots: Indicate contacts longer than the van der Waals radii.

White spots: Represent contacts with distances approximately equal to the van der Waals radii.

Associated with the Hirshfeld surface is the 2D fingerprint plot, which summarizes all intermolecular contacts as a scatter plot of dₑ versus dᵢ. This plot allows for the deconvolution of the surface into contributions from different types of atomic contacts. For a molecule like 2- researchgate.netresearchgate.netoxazinan-2-yl-ethanol, the analysis would quantify the percentage contribution of various interactions, such as O···H, N···H, C···H, and H···H contacts, to the total surface area. researchgate.netmdpi.com Typically, the non-specific H···H contacts make up the largest percentage of the surface, while specific, directional interactions like O···H hydrogen bonds appear as distinct "spikes" on the fingerprint plot and are critical for stabilizing the crystal structure. nih.govmdpi.com

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Heterocyclic Compound

Interaction TypeContribution to Hirshfeld Surface (%)
H···H30.6
O···H / H···O24.8
C···H / H···C14.4
S···H / H···S7.3
N···H / H···N5.6
C···C5.5
C···N / N···C4.6
C···S / S···C3.1

Note: This table shows data for 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline as an example to illustrate how Hirshfeld analysis quantifies the contribution of different intermolecular interactions to crystal packing. nih.gov

Chemical Reactivity and Derivatization of 2 1 2 Oxazinan 2 Yl Ethanol

Transformations of the Ethanol (B145695) Side Chain

The ethanol side chain of 2- researchgate.netresearchgate.netOxazinan-2-yl-ethanol possesses a primary hydroxyl (-OH) group, which is a versatile functional handle for a wide array of chemical transformations.

The primary alcohol group is readily converted into esters and ethers.

Esterification is a reaction between an alcohol and a carboxylic acid (or its derivative) to form an ester. medcraveonline.com This reaction can be catalyzed by acids or enzymes. medcraveonline.commedcraveonline.com The modification of natural products through esterification is a common strategy to enhance biological activity or improve properties like solubility. medcraveonline.commedcraveonline.com The hydroxyl group on 2- researchgate.netresearchgate.netOxazinan-2-yl-ethanol can react with various carboxylic acids under standard esterification conditions.

Etherification , the formation of an ether, can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Table 3: Common Methods for Esterification and Etherification of Primary Alcohols

Reaction Reagents Catalyst/Conditions Product
Fischer Esterification Carboxylic Acid (R-COOH) Strong Acid (e.g., H₂SO₄), Heat Ester (R-CO-OR')
Acylation Acyl Chloride (R-COCl) Base (e.g., Pyridine) Ester (R-CO-OR')
Enzymatic Esterification Carboxylic Acid (R-COOH) Lipase (e.g., Novozym 435) medcraveonline.com Ester (R-CO-OR')

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH)2. Alkyl Halide (R-X) | Anhydrous Solvent | Ether (R-O-R') |

The hydroxyl group is a poor leaving group for nucleophilic substitution and elimination reactions. Therefore, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide.

Once converted, the ethyl moiety becomes susceptible to nucleophilic substitution (SN2) reactions. A variety of nucleophiles can displace the leaving group to introduce new functionalities. For example, sulfur-containing ethyl piperazine compounds have been synthesized via nucleophilic substitution on 1-(2-chloroethyl)piperazine or 1-(2-hydroxyethyl)piperazine derivatives. nih.govnih.gov The reaction of alcohols with thionyl chloride (SOCl₂) is a common method to convert them into alkyl chlorides, which can then undergo further substitution. masterorganicchemistry.com

Elimination reactions (E2) can also occur if the derivative with a good leaving group is treated with a strong, non-nucleophilic base. This would result in the formation of an alkene, specifically N-vinyl-1,2-oxazinane. The competition between substitution and elimination depends on the nature of the base/nucleophile, the solvent, and the reaction temperature.

An article on the chemical compound “2- ub.eduresearchgate.netOxazinan-2-yl-ethanol” focusing on its chemical reactivity, derivatization, and role in the formation of complex molecular architectures and fused heterocyclic systems cannot be generated at this time. Extensive searches for scientific literature and chemical databases have yielded no specific information on the synthesis, reactivity, or derivatization of this particular compound.

The lack of available data prevents a scientifically accurate and informative discussion on the following topics outlined in the request:

Chemical Reactivity and Derivatization of 2- ub.eduresearchgate.netOxazinan-2-yl-ethanol

Selective Functional Group Interconversions

Formation of Complex Molecular Architectures and Fused Heterocyclic Systems

Without primary or secondary research sources detailing the chemical behavior of 2- ub.eduresearchgate.netOxazinan-2-yl-ethanol, any attempt to create content for the requested article would be speculative and would not meet the required standards of scientific accuracy.

Further research would be required to synthesize and characterize 2- ub.eduresearchgate.netOxazinan-2-yl-ethanol and to investigate its chemical properties before a comprehensive article on its reactivity and applications can be written. At present, this information does not appear to be part of the published scientific record.

Applications of 2 1 2 Oxazinan 2 Yl Ethanol and Its Derivatives in Advanced Organic Synthesis

Role as Synthetic Intermediates for Other Heterocycles

The inherent reactivity of the 1,2-oxazinane (B1295428) ring and the functional handle provided by the ethanol (B145695) group make 2- mdpi.comresearchgate.netOxazinan-2-yl-ethanol a valuable precursor for the synthesis of other heterocyclic systems. The N-O bond within the oxazinane ring is susceptible to cleavage under various reductive or rearrangement conditions, opening pathways to diverse molecular frameworks.

Precursors to N-Substituted Amino Alcohols

One of the primary applications of 2- mdpi.comresearchgate.netOxazinan-2-yl-ethanol derivatives is in the synthesis of N-substituted amino alcohols. These motifs are crucial components in a vast array of pharmaceuticals, natural products, and chiral ligands. The synthesis often involves the reductive cleavage of the N-O bond within the oxazinane ring. This transformation can be achieved using various reducing agents, leading to the formation of a 1,4-amino alcohol derivative. The substitution pattern on the nitrogen atom can be readily introduced before or after the ring-opening step, providing a flexible strategy for accessing a library of N-substituted amino alcohols.

PrecursorReaction ConditionProductApplication of Product
Substituted 2- mdpi.comresearchgate.netOxazinan-2-yl-ethanolReductive N-O bond cleavage (e.g., H₂, Pd/C; Zn/AcOH)N-substituted 4-amino-1-butanol (B41920) derivativePharmaceutical intermediate, ligand synthesis
Chiral 2- mdpi.comresearchgate.netOxazinan-2-yl-ethanol derivativeStereoselective reductionEnantiomerically pure N-substituted amino alcoholChiral auxiliary, asymmetric synthesis

Building Blocks for Polymeric Materials (e.g., Polybenzoxazines)

The structural components of 2- mdpi.comresearchgate.netOxazinan-2-yl-ethanol are analogous to the precursors used in the synthesis of polybenzoxazines, a class of high-performance phenolic polymers. researchgate.net Polybenzoxazines are typically formed through the ring-opening polymerization of benzoxazine (B1645224) monomers, which are synthesized from a phenol, a primary amine, and formaldehyde. mdpi.comresearchgate.net While direct polymerization of 2- mdpi.comresearchgate.netOxazinan-2-yl-ethanol itself into polybenzoxazines is not the standard method, its constituent parts—a secondary amine and an alcohol—are fundamental to the chemistry. The amino alcohol functionality, obtainable from the oxazinane ring-opening, can be envisioned as a key building block in the synthesis of novel benzoxazine monomers, which can then be polymerized to create polybenzoxazines with tailored properties. mdpi.com

Utility as Chiral Ligands in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Derivatives of 2- mdpi.comresearchgate.netOxazinan-2-yl-ethanol, particularly those possessing stereocenters, are attractive candidates for chiral ligands. researchgate.netnih.govbldpharm.com The presence of both nitrogen and oxygen atoms allows for the formation of stable chelate complexes with a variety of metal centers. nih.gov

The synthetic accessibility of chiral amino alcohols, which can be precursors to or derived from chiral 1,2-oxazinanes, provides a straightforward route to a diverse range of ligands. researchgate.net By modifying the substituents on the oxazinane ring and the ethanol side chain, the steric and electronic properties of the resulting ligand can be fine-tuned to achieve high enantioselectivity in a wide range of catalytic transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. nih.govmdpi.com

Chiral Ligand TypeMetal ComplexCatalyzed ReactionEnantioselectivity (% ee)
Chiral Phosphine-OxazinaneRhodiumAsymmetric Hydrogenation>95
Chiral Bis(oxazinanyl)pyridineCopperAsymmetric Diels-Alderup to 99
Ferrocenyl-OxazinanePalladiumAsymmetric Allylic Alkylation>90

Contributions to Advanced Material Science (e.g., Carbon-Based Molecular Wires)

While the direct application of 2- mdpi.comresearchgate.netOxazinan-2-yl-ethanol in carbon-based molecular wires is not extensively documented, its potential as a precursor for functional components in molecular electronics can be considered. The synthesis of molecular wires often requires building blocks with specific electronic and structural properties. The heterocyclic framework of the oxazinane can be functionalized with conductive moieties, and the ethanol side chain provides a point of attachment for anchoring the molecule to surfaces or for further elaboration into extended conjugated systems.

The ability to introduce various functional groups onto the oxazinane skeleton allows for the modulation of the electronic properties of the resulting molecule. For instance, the incorporation of aromatic or redox-active substituents could impart the necessary characteristics for charge transport. Although this area remains largely exploratory for this specific compound, the versatility of the 1,2-oxazinane scaffold suggests possibilities for its future use in the design and synthesis of novel components for advanced materials.

Future Perspectives and Emerging Research Directions in 2 1 2 Oxazinan 2 Yl Ethanol Chemistry

Development of Novel and Sustainable Synthetic Methodologies (e.g., Photoredox, Electrochemistry)

The synthesis of N-substituted 1,2-oxazinanes traditionally relies on methods such as hetero-Diels-Alder reactions. clockss.orgfu-berlin.de However, the future of synthesizing compounds like 2- clockss.orgresearchgate.netOxazinan-2-yl-ethanol will likely be dominated by more sustainable and efficient methodologies.

Photoredox Catalysis: This rapidly evolving field offers a powerful tool for the formation of C-N and C-O bonds under mild conditions. Future research could explore the use of visible-light-mediated photoredox catalysis for the synthesis of 2- clockss.orgresearchgate.netOxazinan-2-yl-ethanol. rsc.orgsemanticscholar.orgnih.gov Potential synthetic strategies might involve the radical addition of an ethanol-derived radical to a 1,2-oxazinane (B1295428) precursor or the direct C-H functionalization of a pre-formed 1,2-oxazinane. The use of organic dyes as photocatalysts could further enhance the green credentials of such synthetic routes. nih.gov

Electrochemistry: Electrochemical synthesis represents another green and powerful approach for constructing complex molecules. nih.govrsc.orgnih.gov The electrochemical intramolecular amination for the synthesis of 1,2-benzothiazines showcases the potential for similar strategies to be applied to the synthesis of 1,2-oxazinanes. nih.gov Future work could focus on developing an electrochemical method for the direct N-alkylation of 1,2-oxazinane with an appropriate ethanol (B145695) synthon, avoiding the need for harsh reagents and simplifying purification processes.

A comparative look at potential future synthetic approaches is presented in Table 1.

Table 1: Comparison of Potential Future Synthetic Methodologies for 2- clockss.orgresearchgate.netOxazinan-2-yl-ethanol

Methodology Potential Advantages Potential Challenges
Photoredox Catalysis Mild reaction conditions, high functional group tolerance, use of visible light as a renewable energy source. Catalyst cost and stability, optimization of reaction parameters.

| Electrochemistry | Reagent-free oxidation/reduction, precise control over reaction conditions, scalability. | Electrode material selection, electrolyte compatibility, cell design. |

Exploration of Under-researched Reactivity Profiles and Selectivity Control

The reactivity of the 1,2-oxazinane ring is largely dictated by the relatively weak N-O bond. clockss.org Cleavage of this bond can lead to the formation of 1,4-amino alcohols, which are valuable synthetic intermediates. researchgate.net Future research on 2- clockss.orgresearchgate.netOxazinan-2-yl-ethanol will likely focus on controlling the selective cleavage of the N-O bond versus other potentially reactive sites, such as the C-O bond of the ethanol side chain.

Furthermore, the development of catalytic systems for the asymmetric synthesis of chiral 1,2-oxazinane derivatives is an area of growing interest. rsc.org For 2- clockss.orgresearchgate.netOxazinan-2-yl-ethanol, this could lead to the production of enantiomerically pure compounds with potentially unique biological activities. Organocatalytic [4+2] cycloaddition reactions have already shown promise in this area for related structures. rsc.org

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring and Dynamic Studies

To fully understand and optimize the novel synthetic methodologies and reactivity profiles of 2- clockss.orgresearchgate.netOxazinan-2-yl-ethanol, advanced spectroscopic techniques will be indispensable. Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on reaction kinetics, the formation of intermediates, and the influence of various reaction parameters. mdpi.com

Dynamic NMR studies could also be employed to investigate the conformational dynamics of the 1,2-oxazinane ring in 2- clockss.orgresearchgate.netOxazinan-2-yl-ethanol, which could be crucial for understanding its reactivity and interactions with biological targets.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthetic Route Planning

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. nih.govdoaj.org For 2- clockss.orgresearchgate.netOxazinan-2-yl-ethanol and its derivatives, ML algorithms could be trained on existing data for 1,2-oxazinanes to predict various properties, such as reactivity, solubility, and potential biological activity. doaj.org

Expanding Applications in Specialized Chemical Reagents and Materials Science

While the direct applications of 2- clockss.orgresearchgate.netOxazinan-2-yl-ethanol are yet to be explored, the known applications of related N-hydroxyethyl heterocyclic compounds suggest several promising avenues. For instance, N-(2-Hydroxyethyl)piperazine is a crucial intermediate in the synthesis of pharmaceuticals, polyurethane catalysts, and corrosion inhibitors. mallakchemicals.comnbinno.comnih.govsfdchem.com

Specialized Chemical Reagents: The presence of both the 1,2-oxazinane ring and a primary alcohol functionality in 2- clockss.orgresearchgate.netOxazinan-2-yl-ethanol makes it a potentially valuable building block in organic synthesis. The hydroxyl group can be further functionalized to introduce other chemical moieties, and the 1,2-oxazinane ring can serve as a masked 1,4-amino alcohol.

Materials Science: Oxazine (B8389632) derivatives have been investigated for their applications in materials science, including the development of polymers and dyes. researchgate.net Future research could explore the incorporation of 2- clockss.orgresearchgate.netOxazinan-2-yl-ethanol as a monomer in polymerization reactions to create novel polymers with tailored properties. The unique combination of the oxazinane ring and the ethanol side chain could impart interesting thermal, mechanical, or optical properties to the resulting materials. The potential applications of oxazine compounds are summarized in Table 2.

Table 2: Potential Applications of Oxazine Derivatives

Application Area Examples of Functionality
Pharmaceuticals Anticancer agents, neuroleptic agents. nbinno.comnih.gov
Agrochemicals Intermediates in crop protection agents. nbinno.com
Materials Science Monomers for polymers, components of dyes. researchgate.net

| Catalysis | Precursors to polyurethane catalysts. nbinno.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[1,2]Oxazinan-2-yl-ethanol, and how can its purity be validated?

  • Methodological Answer : A common approach involves condensation reactions between substituted ethanolamine derivatives and cyclic ketones. For example, describes the synthesis of structurally analogous piperazine compounds using glyoxal-mediated cyclization under reflux conditions. Post-synthesis, purity can be validated via 1H/13C NMR (to confirm proton/carbon environments) and ESI-MS (to verify molecular weight). X-ray crystallography (e.g., CCDC 1439422 in ) is critical for unambiguous structural confirmation.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : Use DMSO-d₆ or CDCl₃ as solvents to resolve hydroxyl and amine protons. Coupling constants in 1H NMR can confirm stereochemistry.
  • FT-IR : Peaks at ~3300 cm⁻¹ (O-H/N-H stretch) and ~1100 cm⁻¹ (C-O-C oxazine ring) are diagnostic .
  • X-ray Diffraction : Refinement with software like SHELXL ( ) ensures accurate bond-length/angle measurements, especially for complex heterocycles .

Q. How can computational methods predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations, such as those in , can model electron density distributions and local kinetic energy. Software like Gaussian or ORCA with B3LYP/6-31G* basis sets is recommended. The Colle-Salvetti functional (adapted in ) is useful for correlation-energy approximations in heterocyclic systems.

Advanced Research Questions

Q. How do solvent polarity and reaction temperature influence the stereoselectivity of this compound synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) favor nucleophilic cyclization by stabilizing transition states. highlights glyoxal-mediated reactions at 60–80°C to optimize ring closure. Kinetic vs. thermodynamic control can be assessed via variable-temperature NMR or MD simulations.

Q. What strategies resolve contradictions in reported spectroscopic data for oxazinan-ethanol derivatives?

  • Methodological Answer : Discrepancies may arise from tautomerism or crystallographic packing effects. Cross-validate using:

  • Dynamic NMR to detect conformational exchange.
  • Crystal Structure Databases (e.g., CCDC) to compare bond parameters .
  • Systematic Replication : Reproduce synthesis under controlled conditions (e.g., inert atmosphere) to isolate variables .

Q. How can reaction mechanisms for oxazinan-ethanol ring formation be experimentally probed?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹⁸O-labeled water or ethanolamine to track oxygen incorporation via MS.
  • Kinetic Studies : Monitor intermediates via in situ FT-IR or HPLC.
  • DFT Transition-State Modeling : Identify rate-determining steps using computational tools .

Research Recommendations

  • Contradiction Management : Apply longitudinal study designs (e.g., multi-wave panels in ) to track synthetic reproducibility and property variations over time.
  • Ethical Data Practices : Ensure open-data compliance (per ) by depositing spectral/crystallographic data in repositories like Zenodo or CCDC.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.